3-Chloro-2-(p-tolyl)pyridine
Overview
Description
3-Chloro-2-(p-tolyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where the 3-position is substituted with a chlorine atom and the 2-position is substituted with a p-tolyl group (a benzene ring with a methyl group at the para position)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(p-tolyl)pyridine typically involves the reaction of 2-(p-tolyl)pyridine with a chlorinating agent. One common method is the chlorination of 2-(p-tolyl)pyridine using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{C}_5\text{H}_4\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{C}_5\text{H}_3\text{NCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(p-tolyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of 3-chloro-2-(p-carboxyphenyl)pyridine.
Coupling Reactions: Formation of biaryl compounds with various substituents.
Scientific Research Applications
3-Chloro-2-(p-tolyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Chloro-2-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as a ligand, it can bind to metal ions, forming coordination complexes that can catalyze various biochemical reactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
2-(p-Tolyl)pyridine: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-Chloropyridine: Lacks the p-tolyl group, resulting in different electronic and steric properties.
4-Chloro-2-(p-tolyl)pyridine: Chlorine is positioned differently, affecting its reactivity and interactions.
Uniqueness: 3-Chloro-2-(p-tolyl)pyridine is unique due to the presence of both the chlorine and p-tolyl substituents, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-chloro-2-(4-methylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQQECGJNOKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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